

# Cloperastine Fendizoate Stability and Analytical Support Guide

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## Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

Cat. No.: S584561

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## Stability Profile and Degradation Pathways

**Cloperastine Fendizoate** degrades under various stress conditions, forming specific impurities. Understanding these pathways is crucial for developing stable formulations and reliable analytical methods.

### Forced Degradation Profile

The table below summarizes the degradation behavior of **Cloperastine Fendizoate** under different stress conditions, as per ICH guidelines:

Stress Condition	Exposure Time	Degradation (%)	Major Degradant Identified
Basic Hydrolysis (e.g., NaOH)	45 minutes	22.86%	Benzaldehyde (m/z 105.03)
Acidic Hydrolysis (e.g., HCl)	45 minutes	20.68%	Benzaldehyde (m/z 105.03)
Oxidative Stress (e.g., H <sub>2</sub> O <sub>2</sub> )	45 minutes	12.86%	Benzaldehyde (m/z 105.03)

Stress Condition	Exposure Time	Degradation (%)	Major Degradant Identified
Thermal & Photolytic	Information not specified in search results	-	-

**Key Degradation Insight:** The primary degradation pathway across acidic, basic, and oxidative conditions involves the **cleavage of the ether bond** in the Cloperastine molecule, leading to the formation of **Benzaldehyde** [1]. This was identified via LC-MS/MS as a degradant with a mass-to-charge ratio (m/z) of 105.03 [1].

## Synthesis-Related and Genotoxic Impurities

In addition to degradants, process-related impurities must be monitored. The following table lists key impurities, including genotoxic ones, that can be present in **Cloperastine Fendizoate** [2] [3] [4]:

Impurity Name	Type / Origin	Chemical Identification	Reported Level in Batches
2-Chloroethanol (2-CE)	Genotoxic Alkyl Halide	Alkyl halide	Below the concentration limit
Methyl p-Toluenesulfonate (MPTS)	Genotoxic Sulfonate Ester	Sulfonate ester	Below the concentration limit
2-Chloroethyl p-Toluenesulfonate (CEPTIS)	Genotoxic Sulfonate Ester	Sulfonate ester	Below the concentration limit
1-[2-(Diphenylmethoxy)ethyl]piperidine	Process Impurity (des-chloro)	MS, NMR	Found in HCl salt form [4]
(4-Chlorophenyl)(phenyl)methanone	Starting Material	MS, NMR	Found in HCl salt form [4]

**Genotoxic Impurity Control:** The threshold of toxicological concern (TTC) for genotoxic impurities is **1.5 µg/day** [2] [3]. The analytical methods described below were validated and confirmed that five different batches of **Cloperastine Fendizoate** contained the three listed GTIs below this strict limit [2] [3].

## Troubleshooting FAQs

**Q1: During HPLC analysis, why is my main API peak co-eluting with an impurity, and how can I resolve this?**

- **Problem:** This is a known issue, particularly with the impurity "1-[2-[(3-chlorophenyl)(phenyl)methoxy]ethyl]piperidine" (Impurity C of the HCl salt), which can be hidden under the main Cloperastine peak in certain HPLC methods [5].
- **Solution:** Re-optimize your chromatographic conditions. A successfully developed method uses:
  - **Column:** Inertsil ODS (4.6 x 100 mm, 3 µm)
  - **Mobile Phase:** Methanol - 0.1 mol/L Potassium Dihydrogen Phosphate - Perchloric Acid (60:40:0.16, v/v/v)
  - This method provides good separation of the main peak from its key impurities [5].

**Q2: How can I simultaneously monitor for genotoxic impurities and common degradants?**

- **Problem:** Genotoxic impurities are typically present at very low levels (ppm) and require highly sensitive and specific methods, different from those used for major degradants.
- **Solution:** Implement a dual-method approach:
  - **For Genotoxic Impurities (GTIs):**
    - **For 2-Chloroethanol (2-CE):** Use **GC-MS** with a Factor Four VF-23ms capillary column. Employ Single Ion Monitoring (SIM) at **m/z 80** for high sensitivity [2] [3].
    - **For Sulfonate Esters (MPTS, CEPTS):** Use **HPLC-DAD** with a SymmetryShield RP8 column, a mobile phase of phosphate buffer (pH 3.0, 10 mM)-Methanol (containing 10% ACN) (45:55, v/v), and detection at **227 nm** [2] [3].
    - *Sample Prep Note:* For both GTI methods, a **Strong Anion-Exchange (SAX) Solid-Phase Extraction (SPE)** step is critical to remove the high concentration of the Fendizoate counterion, which would otherwise interfere with the analysis [2] [3].
  - **For Major Degradants (like Benzaldehyde):** Use the stability-indicating HPLC-UV method described in the Experimental Protocols section below [1].

**Q3: What is the most critical parameter to control for solution stability?**

- **Answer: pH.** The significant degradation observed under both acidic and basic conditions indicates that the molecule is highly susceptible to hydrolysis across a wide pH range [1]. Maintaining a

controlled, neutral pH environment is essential for maximizing stability in solution.

## Experimental Protocols

### Protocol 1: Green Stability-Indicating HPLC-UV Method for Cloperastine and Degradants

This method is ideal for routine assay and forced degradation studies, as it is environmentally friendly and effectively separates the drug from its major degradants [1].

- **Scope:** Quantification of **Cloperastine Fendizoate** and its degradation products in bulk substance or suspension formulations like Notussil.
- **Method Conditions:**
  - **Column:** Standard C18 column (e.g., 250 x 4.6 mm, 5  $\mu$ m).
  - **Mobile Phase:** Ethanol and 0.1% Orthophosphoric Acid (pH adjusted to 4.0) in a **50:50 (v/v)** ratio.
  - **Flow Rate:** **1.0 mL/min**
  - **Detection:** UV at **250.0 nm**
  - **Injection Volume:** Typically 10-20  $\mu$ L (adjustable).
  - **Linearity:** The method has been validated for a concentration range of **5.0–200.0  $\mu$ g/mL** [1].
- **Validation:** The method is specific, accurate (mean recovery of **100.43  $\pm$  0.148%**), and has been validated as per ICH guidelines [1].

### Protocol 2: HPLC-DAD Method for Sulfonate Ester Genotoxic Impurities

This method is specifically designed for the trace-level detection of Methyl p-Toluenesulfonate (MPTS) and 2-Chloroethyl p-Toluenesulfonate (CEPTIS) [2] [3].

- **Scope:** Limit test for genotoxic sulfonate esters in **Cloperastine Fendizoate** API.
- **Method Conditions:**
  - **Column:** SymmetryShield RP8 (250 mm  $\times$  4.6 mm, 5  $\mu$ m).
  - **Temperature:** **50°C**
  - **Mobile Phase:** Phosphate Buffer (pH 3.0; 10 mM) - Methanol (containing 10% Acetonitrile) in a **45:55 (v/v)** ratio.

- **Flow Rate:** 1.7 mL/min
- **Detection:** DAD at 227 nm
- **Injection Volume:** 80 µL of the prepared sample.
- **Sample Preparation:**
  - Dissolve the API sample.
  - Purify using a **Strong Anion-Exchange (SAX) SPE** cartridge to remove fendizoate.
  - Dilute the SPE eluate 1:1 (v/v) with water before injection.
- **Validation:** The method is specific and has a low LOD (e.g., MPTS LOD at 11.2 mg/L) [2].

## Stability and Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway of **Cloperastine Fendizoate**, leading to the formation of benzaldehyde, as identified in forced degradation studies.

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